molecular formula C13H16N4S B12215140 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine

5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine

Cat. No.: B12215140
M. Wt: 260.36 g/mol
InChI Key: SIJRFUNQWYFTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a thiadiazine ring, which is a six-membered ring containing three nitrogen atoms and one sulfur atom, fused with a phenyl group and a piperazine moiety. The unique structure of this compound contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and an appropriate amine, followed by cyclization to form the thiadiazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The thiadiazine ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from room temperature to 80°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from 0°C to room temperature.

    Substitution: Alkyl halides, acyl chlorides; solvents like dichloromethane or toluene; temperatures ranging from 0°C to 50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted thiadiazine derivatives

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s.

    Medicine: The compound exhibits promising anticancer activity, making it a candidate for the development of new chemotherapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

5-phenyl-2-piperazin-1-yl-6H-1,3,4-thiadiazine

InChI

InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)12-10-18-13(16-15-12)17-8-6-14-7-9-17/h1-5,14H,6-10H2

InChI Key

SIJRFUNQWYFTHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC=CC=C3

Origin of Product

United States

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